molecular formula C16H22N2O2S B5850644 N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea

Cat. No. B5850644
M. Wt: 306.4 g/mol
InChI Key: WRWIKHFIJZPUIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea, also known as DPTU, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine and agriculture. DPTU is a thiourea derivative that has been synthesized using a variety of methods, and its mechanism of action is still being studied.

Scientific Research Applications

N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields, including medicine and agriculture. In medicine, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have antitumor, antifungal, and anti-inflammatory properties. In agriculture, N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been used as a fungicide and insecticide. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea is still being studied. It has been suggested that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea may act as an inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea may also act as an inhibitor of the enzyme tyrosinase, which is involved in the production of melanin.
Biochemical and physiological effects:
N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has been shown to have various biochemical and physiological effects. In vitro studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea inhibits the growth of cancer cells and fungi. N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has also been shown to have anti-inflammatory effects. In vivo studies have shown that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea has neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea in lab experiments is that it has a relatively low toxicity compared to other compounds. However, one limitation is that N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea is not very soluble in water, which can make it difficult to use in some experiments.

Future Directions

There are several future directions for N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea research. One direction is to further study the mechanism of action of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea and its potential use in the treatment of neurological disorders. Another direction is to study the potential use of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea in agriculture as a safer alternative to current fungicides and insecticides. Additionally, more research is needed to determine the optimal dosage and administration of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea for various applications.

Synthesis Methods

Several methods have been used to synthesize N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea, including the reaction of 2,4-dimethoxybenzoyl isothiocyanate with 1,1-diethyl-2-propynylamine, the reaction of 2,4-dimethoxybenzoyl chloride with potassium thiocyanate followed by reaction with 1,1-diethyl-2-propynylamine, and the reaction of 2,4-dimethoxybenzoyl isothiocyanate with 1,1-diethyl-2-propynylamine in the presence of a base. The yield of N-(1,1-diethyl-2-propyn-1-yl)-N'-(2,4-dimethoxyphenyl)thiourea obtained from these methods ranges from 30% to 70%.

properties

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2S/c1-6-16(7-2,8-3)18-15(21)17-13-10-9-12(19-4)11-14(13)20-5/h1,9-11H,7-8H2,2-5H3,(H2,17,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRWIKHFIJZPUIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C#C)NC(=S)NC1=C(C=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dimethoxyphenyl)-3-(3-ethylpent-1-yn-3-yl)thiourea

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